molecular formula C10H11FN4S B1482906 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098090-05-0

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Cat. No. B1482906
CAS RN: 2098090-05-0
M. Wt: 238.29 g/mol
InChI Key: VWSPEPOAZNHZMZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (FETPC) is an organic compound used in scientific research for a variety of applications. FETPC has been used as a tool to study various biochemical and physiological processes, and has been found to have potential applications in drug design.

Scientific Research Applications

Synthesis and Anticancer Activity

Ultrasound-Promoted Synthesis of Pyrazole Carboximidamides

A study by Santos et al. (2016) demonstrated the efficient preparation of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides using ultrasound-promoted synthesis. These compounds were evaluated against leukemia cell lines, including Jurkat, RS4;11, and K562, showing significant inhibitory concentrations (IC50 values) for potential anticancer activity Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines.

Antimicrobial Activity

Chitosan Schiff Bases with Heterocyclic Moieties

Hamed et al. (2020) synthesized novel chitosan Schiff bases by reacting heteroaryl pyrazole derivatives with chitosan, resulting in compounds characterized for their antimicrobial activity against a range of bacteria and fungi. This study highlights the potential of these compounds for applications in antimicrobial therapies Synthesis, characterization and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties.

Antidepressant Activity

Synthesis and Evaluation of Pyrazole Carbothioamides

Mathew et al. (2014) explored the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity. Their findings suggest the potential therapeutic use of these compounds as antidepressants, particularly noting a compound that significantly reduced immobility time in animal models Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides.

Anti-Tumor Agents

Novel Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety

A study by Gomha et al. (2016) focused on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and their evaluation against hepatocellular carcinoma (HepG2) cell lines. Several compounds exhibited promising anti-tumor activities, highlighting their potential as anti-tumor agents Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents.

properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4S/c11-2-3-15-5-8(10(12)13)9(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSPEPOAZNHZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

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